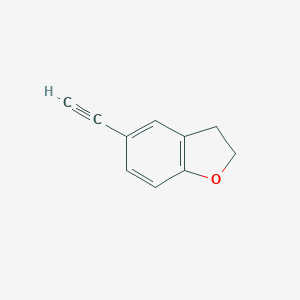

5-Ethynyl-2,3-dihydro-1-benzofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

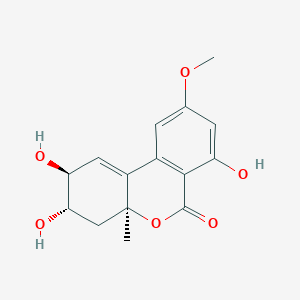

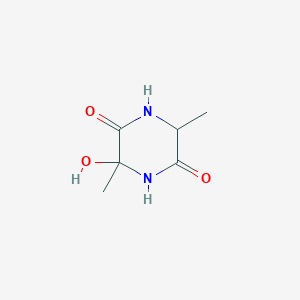

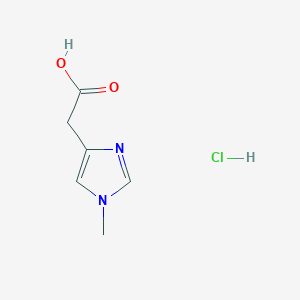

5-Ethynyl-2,3-dihydro-1-benzofuran is a chemical compound with the CAS Number: 132464-87-0 . It has a molecular weight of 144.17 . The IUPAC name for this compound is 5-ethynyl-2,3-dihydro-1-benzofuran .

Synthesis Analysis

While specific synthesis methods for 5-Ethynyl-2,3-dihydro-1-benzofuran were not found, benzofuran derivatives in general have been synthesized and their structures confirmed by 1H-NMR, 13C-NMR, and IR . Various methods for the synthesis and structural modification of benzofuran derivatives are under investigation by several research groups .Molecular Structure Analysis

The InChI code for 5-Ethynyl-2,3-dihydro-1-benzofuran is 1S/C10H8O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-4,7H,5-6H2 . This compound has a molecular formula of C10H8O .Chemical Reactions Analysis

While specific chemical reactions involving 5-Ethynyl-2,3-dihydro-1-benzofuran were not found, benzofuran derivatives have shown a wide range of biological properties, which justifies the extensive interest in using benzofuran as building blocks of pharmacological agents .Physical And Chemical Properties Analysis

5-Ethynyl-2,3-dihydro-1-benzofuran is a powder with a melting point of 62-64 degrees Celsius .科学的研究の応用

Benzofuran Derivatives in Biomedical Research

Benzofuran and its derivatives, including 5-Ethynyl-2,3-dihydro-1-benzofuran, are foundational units in a plethora of bioactive heterocycles, drawing significant attention from chemists and medical researchers due to their extensive range of biological activities. These activities encompass anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The benzofuran nucleus is notably present in a vast array of bioactive natural and synthetic compounds, with potent applications spanning pharmaceuticals, agriculture, and polymers. Recent advancements have highlighted the role of benzofuran compounds as pronounced inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes. This review emphasizes the biological activities of benzofurans reported between 2014 and 2019, covering areas like antimicrobial, anti-inflammatory, antitumor, antitubercular, antidiabetic, anti-Alzheimer, antioxidant, antiviral, vasorelaxant, anti-osteoporotic, and enzyme inhibitory activities. The significance of -OH, -OMe, sulfonamide, or halogen groups in enhancing therapeutic activities compared with reference drugs is also discussed, showcasing the immense potential of benzofuran derivatives as pro-drugs in future medical applications (Dawood, 2019).

Benzofuran in Nature and Synthesis

Benzofuran compounds are ubiquitous in nature, displaying strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. Their biological activities and potential applications in various domains have garnered significant attention from the chemical and pharmaceutical research communities worldwide. Notably, novel benzofuran compounds, including macrocyclic benzofuran derivatives with anti-hepatitis C virus activity, have been identified as potential therapeutic drugs for hepatitis C disease. Additionally, novel scaffold compounds of benzothiophene and benzofuran have been developed as anticancer agents. Recent methods for constructing benzofuran rings, such as unique free radical cyclization cascades and proton quantum tunneling, offer efficient pathways for synthesizing complex benzofuran compounds with high yield and fewer side reactions. This review summarizes the latest studies on benzofuran derivatives, including their natural product sources, bioactivities, drug prospects, chemical synthesis, and the relationship between bioactivities and structures (Miao et al., 2019).

Antimicrobial Properties of Benzofuran

Benzofuran and its derivatives have emerged as significant structures in the search for new antimicrobial agents due to their wide range of biological and pharmacological applications. These compounds, found extensively in natural products and synthetic compounds, have drawn considerable attention towards the discovery of new drugs in the fields of drug invention and development. Benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have been utilized in treating skin diseases like cancer or psoriasis. The unique structural features and diverse biological activities of benzofuran make it a privileged structure in drug discovery, particularly in designing efficient antimicrobial candidates. This review collates published reports on benzofuran-based compounds as antimicrobial agents, offering deeper insights into their therapeutic potential for treating microbial diseases (Hiremathad et al., 2015).

Safety And Hazards

将来の方向性

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

特性

IUPAC Name |

5-ethynyl-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERRNMOURWJLFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)OCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567972 |

Source

|

| Record name | 5-Ethynyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-2,3-dihydro-1-benzofuran | |

CAS RN |

132464-87-0 |

Source

|

| Record name | 5-Ethynyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)

![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)